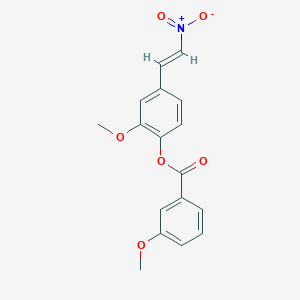![molecular formula C19H22ClN3O2 B5686973 N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B5686973.png)
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methoxybenzamide, also known as BAY 59-3074, is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1). CB1 receptors are found in high concentrations in the brain and are involved in a variety of physiological processes, including appetite regulation, pain perception, and mood. BAY 59-3074 has been the subject of extensive scientific research due to its potential therapeutic applications.
作用機序
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methoxybenzamide 59-3074 acts as a competitive antagonist of the CB1 receptor, blocking the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a reduction in CB1 receptor signaling, which in turn leads to the observed physiological effects.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methoxybenzamide 59-3074 has been shown to reduce food intake and body weight in animal models, as well as improve glucose tolerance and insulin sensitivity in obese mice. It has also been studied for its potential to reduce drug-seeking behavior in addiction. However, it should be noted that the effects of N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methoxybenzamide 59-3074 on human subjects have not been extensively studied.
実験室実験の利点と制限
One advantage of N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methoxybenzamide 59-3074 is its high selectivity for the CB1 receptor, which reduces the potential for off-target effects. However, its potency may also make it difficult to use in certain assays, as high concentrations may be required to achieve the desired effect. Additionally, the use of N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methoxybenzamide 59-3074 in animal models may not accurately reflect its effects in humans.
将来の方向性
There are several potential future directions for research on N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methoxybenzamide 59-3074. One area of interest is its potential use in the treatment of obesity and metabolic disorders, particularly in combination with other therapies. It may also be studied for its potential to reduce drug-seeking behavior in addiction, as well as its effects on other physiological processes regulated by the CB1 receptor. Additionally, the development of more selective CB1 receptor antagonists may lead to the discovery of new therapeutic targets.
合成法
The synthesis of N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methoxybenzamide 59-3074 involves several steps, starting with the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-chloro-4-(4-methyl-1-piperazinyl)aniline to form the amide intermediate, which is subsequently converted to N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methoxybenzamide 59-3074 using a palladium-catalyzed coupling reaction.
科学的研究の応用
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methoxybenzamide 59-3074 has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity, metabolic disorders, and addiction. CB1 receptors play a key role in regulating appetite and metabolism, and N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methoxybenzamide 59-3074 has been shown to reduce food intake and body weight in animal models. It has also been studied for its potential to reduce drug-seeking behavior in addiction.
特性
IUPAC Name |
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-22-9-11-23(12-10-22)17-8-7-14(13-16(17)20)21-19(24)15-5-3-4-6-18(15)25-2/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCATTZSNDMGPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide](/img/structure/B5686902.png)

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5686914.png)
![3-{3-[1-(dimethylamino)ethyl]phenyl}-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5686917.png)
![(3aR*,7aS*)-2-{4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5686923.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[3-(methylthio)propyl]-3-pyrrolidinyl}-1-methyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5686942.png)
![2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5686944.png)
![2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine](/img/structure/B5686949.png)
![[(3R*,4R*)-4-[(4-ethylpiperazin-1-yl)methyl]-1-(7-methylthieno[3,2-d]pyrimidin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B5686950.png)
![ethyl 2-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5686955.png)
![3-(2-methyl-1H-benzimidazol-1-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5686980.png)